4-(1-Methylimidazol-2-yl)butan-1-ol
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Overview
Description
4-(1-Methylimidazol-2-yl)butan-1-ol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.213 g/mol. This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the imidazole ring imparts unique chemical properties to the compound, making it valuable in various fields of research and industry.
Preparation Methods
The synthesis of 4-(1-Methylimidazol-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with a suitable butanol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4-(1-Methylimidazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring allows for substitution reactions, where functional groups can be introduced or replaced using appropriate reagents and conditions.
Scientific Research Applications
4-(1-Methylimidazol-2-yl)butan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to mimic certain biological structures.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Methylimidazol-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(1-Methylimidazol-2-yl)butan-1-ol can be compared with other imidazole-containing compounds, such as:
Imidazole: A simpler compound with a similar ring structure but without the butanol side chain.
Histidine: An amino acid containing an imidazole ring, playing a crucial role in protein structure and function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with a butanol side chain, providing distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-6-5-9-8(10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDUYPVTPRMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519819-63-6 |
Source
|
Record name | 4-(1-methyl-1H-imidazol-2-yl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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